molecular formula C14H17ClN4O2 B11385288 N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11385288
M. Wt: 308.76 g/mol
InChI Key: GTXPNBOFLQQEKJ-UHFFFAOYSA-N
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Description

N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction.

    Addition of the Butyl Group: The butyl group is added through an alkylation reaction.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-(4-chlorophenyl)acetamide
  • N-butyl-2-{[(4-chlorophenyl)carbamoyl]methoxy}acetamide
  • N-butyl-2-[(4-chlorophenyl)sulfonylamino]acetamide

Uniqueness

N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole structure, which imparts specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

N-butyl-2-(4-chlorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17ClN4O2/c1-2-3-8-16-14(21)13-12(9-20)17-19(18-13)11-6-4-10(15)5-7-11/h4-7,20H,2-3,8-9H2,1H3,(H,16,21)

InChI Key

GTXPNBOFLQQEKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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